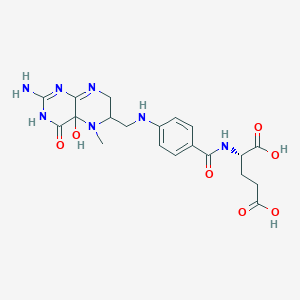
4a-Hydroxy-5-methyltetrahydrofolic acid
描述
4a-Hydroxy-5-methyltetrahydrofolic acid, also known as 4a-Hydroxy-5-methyltetrahydrofolate, is a compound with the molecular formula C20H25N7O7 . It is an impurity of Levomefolic Acid (31690-09-2), a natural, active form of folic acid used at the cellular level for DNA reproduction, the cysteine cycle, and the regulation of homocysteine among other functions . It is a coenzymated form of folic acid and has been proposed for treatment of cardiovascular disease .
Molecular Structure Analysis
The molecular structure of this compound is complex, with one of three defined stereocentres . The compound has a molecular weight of 475.46 .Chemical Reactions Analysis
One of the known reactions involving this compound is the autoxidation of 5-Methyl-5,6,7,8-tetrahydrofolic acid, which yields 5-methyl-5,6-dihydrofolic acid and 4a-hydroxy-5-methyl-4a,5,6,7-tetrahydrofolic acid .Physical and Chemical Properties Analysis
The compound has a density of 1.66±0.1 g/cm3 . It has 14 H bond acceptors, 8 H bond donors, and 9 freely rotating bonds . Its polar surface area is 219 Å2, and it has a molar volume of 285.2±7.0 cm3 .安全和危害
The safety data sheet advises against dust formation and breathing mist, gas, or vapours. Contact with skin and eyes should be avoided, and chemical impermeable gloves should be worn. Adequate ventilation is necessary, and all sources of ignition should be removed. In case of a spill or leak, personnel should be evacuated to safe areas .
作用机制
Target of Action
4a-Hydroxy-5-methyltetrahydrofolic acid is an impurity of Levomefolic Acid . Levomefolic Acid is a natural, active form of folic acid used at the cellular level for DNA reproduction, the cysteine cycle, and the regulation of homocysteine among other functions . Therefore, the primary targets of this compound are likely to be the same as those of Levomefolic Acid.
Mode of Action
Levomefolic Acid is known to be involved in DNA reproduction, the cysteine cycle, and the regulation of homocysteine .
Biochemical Pathways
Levomefolic Acid is involved in DNA reproduction, the cysteine cycle, and the regulation of homocysteine .
Pharmacokinetics
The density of the compound is predicted to be 166±01 g/cm3 , which could potentially impact its bioavailability.
Action Environment
It is generally recommended to handle the compound in a well-ventilated place, avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .
生化分析
Biochemical Properties
4a-Hydroxy-5-methyltetrahydrofolic acid is involved in several biochemical reactions. It interacts with enzymes such as methionine synthase and dihydrofolate reductase. Methionine synthase uses this compound as a methyl donor to convert homocysteine to methionine, a crucial step in the methionine cycle . Dihydrofolate reductase reduces dihydrofolate to tetrahydrofolate, which is then converted to this compound. This compound also interacts with various proteins and other biomolecules involved in DNA synthesis and repair .
Cellular Effects
This compound influences various cellular processes. It plays a significant role in cell signaling pathways, particularly those involved in methylation reactions. This compound affects gene expression by donating methyl groups to DNA, RNA, and proteins, thereby regulating their function . It also impacts cellular metabolism by participating in the synthesis of nucleotides and amino acids . The presence of this compound in cells ensures proper cell function and division .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a methyl donor in various biochemical reactions. It binds to methionine synthase and donates a methyl group to homocysteine, converting it to methionine . This reaction is crucial for maintaining the balance of methyl groups in the cell. Additionally, this compound can inhibit or activate enzymes involved in folate metabolism, thereby regulating the levels of folate derivatives in the cell . Changes in gene expression are also observed due to the methylation of DNA and histones .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity . These effects are observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound supports normal cellular function and metabolism . At high doses, it can cause toxic effects, including disruptions in folate metabolism and oxidative stress . Threshold effects are observed, where a certain dosage is required to elicit a significant biological response . Toxicity studies have shown that excessive amounts of this compound can lead to adverse effects on liver and kidney function .
Metabolic Pathways
This compound is involved in several metabolic pathways. It participates in the methionine cycle, where it donates a methyl group to homocysteine to form methionine . This compound also plays a role in the folate cycle, where it is converted to other folate derivatives by enzymes such as dihydrofolate reductase . The presence of this compound affects metabolic flux and the levels of various metabolites in the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed by specific transporters and binding proteins . These transporters facilitate the uptake of the compound into cells, where it can exert its biochemical effects . The distribution of this compound within tissues is influenced by its interactions with binding proteins, which help maintain its stability and prevent degradation . The localization and accumulation of the compound in specific tissues are crucial for its biological activity .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and nucleus . Its activity and function are influenced by its subcellular localization. For example, in the nucleus, this compound participates in DNA methylation and gene regulation . Targeting signals and post-translational modifications direct the compound to specific compartments, ensuring its proper function within the cell .
属性
IUPAC Name |
(2S)-2-[[4-[(2-amino-4a-hydroxy-5-methyl-4-oxo-6,7-dihydro-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7O7/c1-27-12(9-23-17-20(27,34)18(33)26-19(21)25-17)8-22-11-4-2-10(3-5-11)15(30)24-13(16(31)32)6-7-14(28)29/h2-5,12-13,22,34H,6-9H2,1H3,(H,24,30)(H,28,29)(H,31,32)(H3,21,23,25,26,33)/t12?,13-,20?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJGYABXPRIKIEP-BTTAGBNVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CN=C2C1(C(=O)NC(=N2)N)O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(CN=C2C1(C(=O)NC(=N2)N)O)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N7O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20954773 | |
| Record name | N-(4-{[(4,4a-Dihydroxy-2-imino-5-methyl-1,2,4a,5,6,7-hexahydropteridin-6-yl)methyl]amino}benzoyl)glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20954773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33157-07-2 | |
| Record name | 4a-Hydroxy-5-methyltetrahydrofolic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033157072 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(4-{[(4,4a-Dihydroxy-2-imino-5-methyl-1,2,4a,5,6,7-hexahydropteridin-6-yl)methyl]amino}benzoyl)glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20954773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-.ALPHA.-HYDROXY-5-METHYLTETRAHYDROFOLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2E16WTX62 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


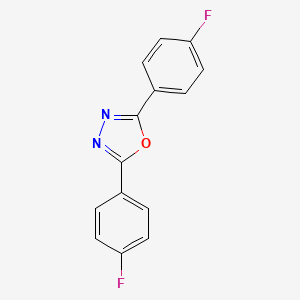
![2-Propenamide, N,N'-[1,2-ethanediylbis(oxy-2,1-ethanediyl)]bis-](/img/structure/B3189432.png)
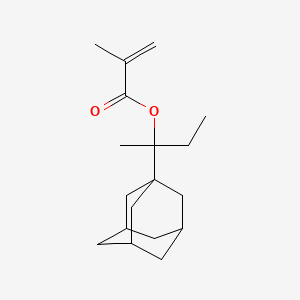
![Benzoic acid, 4,4'-[1,2-ethanediylbis(oxy)]bis[3-methoxy-](/img/structure/B3189450.png)

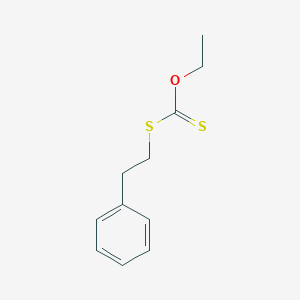
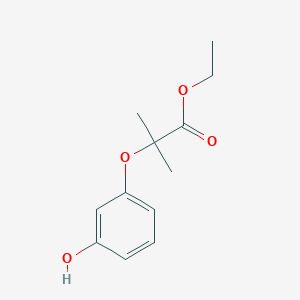
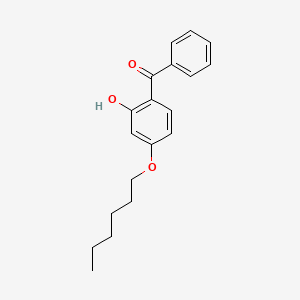
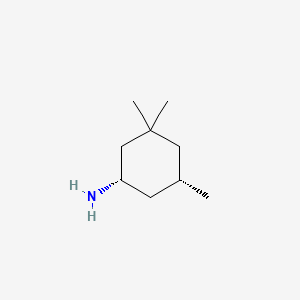
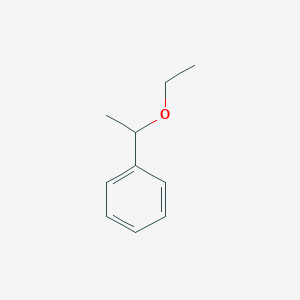
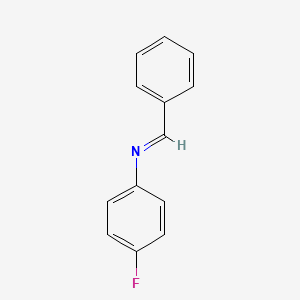
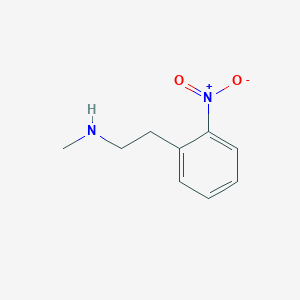
![Ethyl 3-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B3189519.png)

